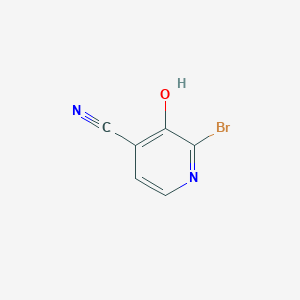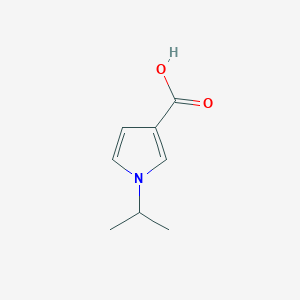
2-溴-3-羟基吡啶-4-腈
描述
“2-Bromo-3-hydroxypyridine-4-carbonitrile” is a chemical compound with the molecular formula C6H3BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-hydroxypyridine-4-carbonitrile” can be represented by the SMILES stringOC1=CC=NC(Br)=C1 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a hydroxyl group attached to it . Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-3-hydroxypyridine-4-carbonitrile” are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-hydroxypyridine-4-carbonitrile” include a molecular weight of 174 . It is also noted that pyridinols, such as this compound, are usually soluble in alcohol but insoluble in water .科学研究应用
Molecular Structure and Spectral Analysis
The molecular structure of 2-Bromo-3-hydroxypyridine-4-carbonitrile has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These studies have optimized the molecular structures and computed the Molecular Electrostatic Potential (MEP) using the B3LYP/6-311++G(d,p) level of theory .
UV-Visible Spectrum Calculation
The UV-visible spectrum of 2-Bromo-3-hydroxypyridine-4-carbonitrile has been calculated using the Time-Dependent Density Functional Theory (TD-DFT) approach. This approach is used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .
Non-Covalent Interactions Study
The non-covalent interactions of 2-Bromo-3-hydroxypyridine-4-carbonitrile have been studied using the topological Atoms in Molecules (AIM) approach and the Reduced Density Gradient (RDG) analysis .
Thermodynamic Functions Analysis
The thermodynamic functions of 2-Bromo-3-hydroxypyridine-4-carbonitrile have been reported using spectroscopic data and statistical methods. These studies reveal the correlations between these functions and temperature .
Synthesis of 2-Bromo-4,6-Diiodo-3-Pyridinol
2-Bromo-3-hydroxypyridine-4-carbonitrile is used to produce 2-bromo-4,6-diiodo-3-pyridinol .
Azo Dyes Production
2-Bromo-3-hydroxypyridine-4-carbonitrile is used in the production of azo dyes .
Synthesis of Pterocellin A
2-Bromo-3-hydroxypyridine-4-carbonitrile is used in the synthesis of pterocellin A by reacting with kojic acid .
Synthesis of Orelline
2-Bromo-3-hydroxypyridine-4-carbonitrile is used in the synthesis of orelline .
未来方向
The future directions for “2-Bromo-3-hydroxypyridine-4-carbonitrile” and similar compounds could involve their use in the synthesis of various bioactive molecules. Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes for these compounds is highly needed in medicinal and agricultural chemistry .
作用机制
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the reactants involved in the SM coupling reaction.
Mode of Action
In the context of the sm coupling reaction, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the sm coupling reaction, it can be inferred that it plays a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
It has been used in the preparation of 2-bromo-4,6-diiodo-3-pyridinol and in the total synthesis of pterocellin A by reacting with kojic acid . These applications suggest that the compound can facilitate the formation of new compounds through its involvement in chemical reactions.
Action Environment
The sm coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction can proceed effectively in a variety of environments.
属性
IUPAC Name |
2-bromo-3-hydroxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXYDMHZGDXGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265951 | |
| Record name | 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hydroxypyridine-4-carbonitrile | |
CAS RN |
1803562-30-2 | |
| Record name | 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)

![hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B3048640.png)



